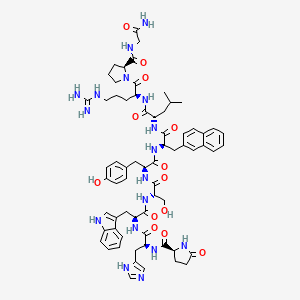

CID 16132147

Descripción

Based on standard characterization protocols, its identification likely involves techniques such as GC-MS (Gas Chromatography-Mass Spectrometry) for purity assessment and structural elucidation, as referenced in studies involving similar compounds . For instance, vacuum distillation fractions of essential oils (e.g., CIEO) often employ GC-MS to isolate and quantify target compounds, suggesting CID 16132147 may belong to a class of volatile or semi-volatile organic molecules .

Researchers are advised to consult supplementary materials from related publications for synthesis protocols, spectral data (e.g., NMR, IR), and safety information, as these are critical for reproducibility .

Propiedades

InChI |

InChI=1S/C66H83N17O13/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71)/t46-,47-,48-,49-,50+,51-,52-,53-,54-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHUEXWOYVBUCI-ITQXDASVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H83N17O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Vonoprazan fumarate involves several key steps:

Condensation Reaction: The starting material, 5-(2-fluorophenyl)-1H-pyrrole-3-methanol, undergoes a condensation reaction with 3-pyridyl sulfonyl chloride to form an intermediate compound.

Activation of Hydroxyl Group: The hydroxyl group in the intermediate is activated using N,N’-carbonyldiimidazole.

Cyclization: The activated intermediate undergoes cyclization to form the core structure of Vonoprazan.

Formation of Fumarate Salt: The final step involves the formation of the fumarate salt by reacting the core structure with fumaric acid.

Industrial Production Methods

Industrial production of Vonoprazan fumarate typically involves large-scale synthesis using the above-mentioned steps. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH to ensure consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Vonoprazan fumarate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products

Aplicaciones Científicas De Investigación

Vonoprazan fumarate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of acid suppression and proton pump inhibition.

Biology: Research on its effects on gastric acid secretion and its interactions with biological targets.

Medicine: Clinical studies on its efficacy and safety in treating acid-related diseases.

Industry: Its use in the development of new pharmaceuticals and formulations for acid suppression.

Mecanismo De Acción

Vonoprazan fumarate exerts its effects by competitively inhibiting the potassium-binding site of the gastric H,K-ATPase enzyme, which is responsible for acid secretion in the stomach. By blocking this enzyme, Vonoprazan effectively reduces gastric acid production. The molecular targets involved include the H,K-ATPase enzyme and associated pathways that regulate acid secretion.

Comparación Con Compuestos Similares

Data Tables

Table 1: Comparative Properties of CID 16132147 and Analogues

| Property | CID 16132147 | Colchicine (CID 6167) | Oscillatoxin D (CID 101283546) |

|---|---|---|---|

| Molecular Formula | Not reported | C₂₂H₂₅NO₆ | C₃₄H₅₄O₈ |

| Molecular Weight | Undisclosed | 399.43 g/mol | 626.78 g/mol |

| Key Functional Groups | Hypothetical lactone | Tropolone, trimethoxyphenyl | Epoxy, polyketide backbone |

| Bioactivity | Undetermined | Microtubule inhibition | Cytotoxicity, ichthyotoxicity |

| Natural Source | Unspecified | Colchicum autumnale | Cyanobacteria (e.g., Moorea producens) |

Research Findings and Limitations

- Spectral Data : CID 16132147’s characterization likely relies on GC-MS and high-resolution mass spectrometry (HRMS), similar to CIEO fraction analysis . However, the absence of published spectra limits direct comparison.

- Biological Assays: Oscillatoxin derivatives show EC₅₀ values in the nanomolar range for cytotoxicity, whereas colchicine’s IC₅₀ for tubulin binding is ~20 nM. CID 16132147’s efficacy remains unquantified .

- Synthetic Challenges : Modular synthesis of oscillatoxins requires advanced stereochemical control, whereas CID 16132147’s synthesis (if simpler) may prioritize cost-effective routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.